molecular formula C38H44O11 B1162704 Chlorahololide D CAS No. 943136-39-8

Chlorahololide D

Cat. No. B1162704
CAS RN: 943136-39-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorahololide D is a novel small-molecule inhibitor that has been developed to target a variety of disease-causing proteins. It has been demonstrated to have a broad range of therapeutic effects, ranging from anti-inflammatory, anti-cancer, and anti-viral activities. Chlorahololide D has been studied extensively in laboratory experiments, and its potential applications in the clinical setting are being explored.

properties

IUPAC Name

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKZSZYDBUUHLB-IBBKUXAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorahololide D

Q & A

Q1: How does Chlorahololide D exert its anti-cancer effects in breast cancer cells?

A1: Chlorahololide D demonstrates anti-cancer activity specifically against breast cancer cells through several mechanisms. First, it elevates reactive oxygen species (ROS) levels within MCF-7 cells, leading to increased oxidative stress and ultimately apoptosis (programmed cell death) []. Additionally, this compound disrupts the cell cycle, causing arrest at the G2 phase, which prevents cell division and proliferation []. Chlorahololide D also influences the expression of key apoptosis-regulating proteins, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic), further tipping the balance towards cell death []. Furthermore, the compound inhibits cell migration by interfering with the FAK signaling pathway, a crucial regulator of cell motility and adhesion [].

Q2: What is the origin of Chlorahololide D, and have similar compounds been identified?

A2: Chlorahololide D is a lindenane-type sesquiterpenoid dimer originally isolated from the plant Chloranthus holostegius []. This plant has historically been used in traditional medicine, and the discovery of Chlorahololide D represents a promising lead for anti-cancer drug development. Interestingly, related lindenane sesquiterpenoid dimers, named Spicachlorantins G-J, have been isolated from a related species, Chloranthus spicatus []. These compounds share structural similarities with Chlorahololide D and highlight the potential of this plant genus as a source of novel bioactive molecules.

Q3: What in vivo evidence supports the anti-cancer activity of Chlorahololide D?

A3: Beyond its in vitro activity, Chlorahololide D has shown promising results in a zebrafish xenograft model, where it significantly reduced tumor growth and migration []. This model provides valuable insight into the compound's potential efficacy in a living organism. Furthermore, Chlorahololide D demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels []. This is significant because angiogenesis plays a crucial role in tumor development and metastasis. These findings provide compelling evidence for further investigation of Chlorahololide D as a potential anti-breast cancer therapeutic.

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